
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminobut-2-en-1-yl group, a methoxy group, and a nitro group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminobut-2-en-1-yl group through a nucleophilic substitution reaction. The methoxy and nitro groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the compound with trifluoroacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the aminobut-2-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide
- 3-methoxy-5-nitrobenzamide
- 4-aminobut-2-en-1-yl)amino)-benzamide
Uniqueness
What sets (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate apart is its trifluoroacetate salt form, which enhances its solubility and stability. This unique feature makes it particularly valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H17F3N4O6 |
|---|---|
Poids moléculaire |
394.30 g/mol |
Nom IUPAC |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N4O4.C2HF3O2/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;3-2(4,5)1(6)7/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);(H,6,7)/b3-2+; |
Clé InChI |
QMRUQYNXDBOJGC-SQQVDAMQSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


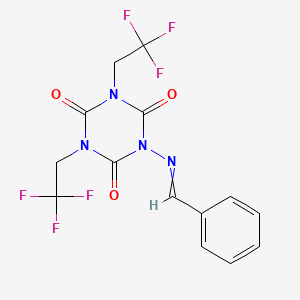

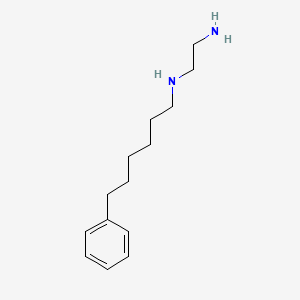


![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)


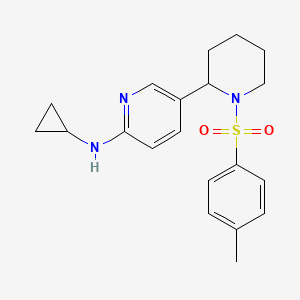
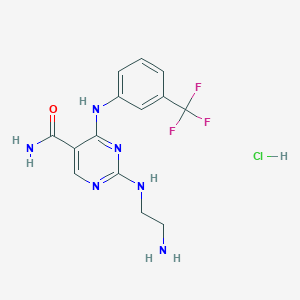
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
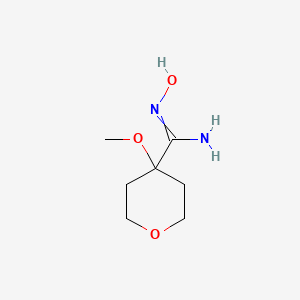
![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)
